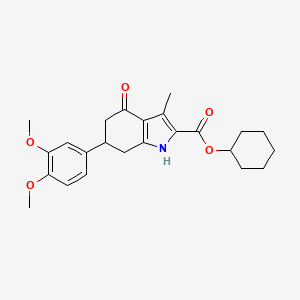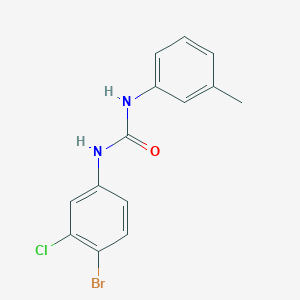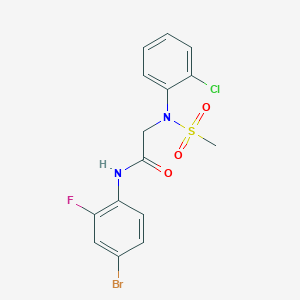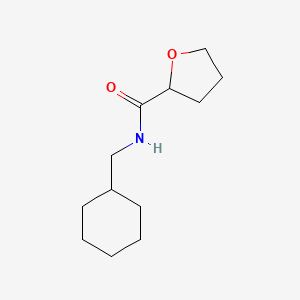![molecular formula C14H21N3S B4616373 N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4616373.png)
N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea
Descripción general
Descripción
N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea is a useful research compound. Its molecular formula is C14H21N3S and its molecular weight is 263.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.14561886 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities and Applications
N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea derivatives have been explored for various biological activities and applications, contributing significantly to scientific research. These compounds are synthesized and characterized through different methods, including vibrational spectroscopy, X-ray diffraction, and computational studies, to elucidate their structural, electronic, and interaction properties.
One of the notable applications is in the field of medicinal chemistry, where thiourea derivatives have been synthesized for their potential therapeutic effects. For instance, derivatives have been explored for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds exhibited excellent anti-inflammatory activities, moderate analgesic activities, and showed potential against MCF-7 cell lines, indicating their significance in drug discovery and development (Ishwar Bhat et al., 2014).
Catalytic Applications
In the realm of catalysis, novel approaches have been employed to enhance the catalytic activity of thiourea derivatives. Charged thiourea derivatives, for instance, have shown significantly higher activity in Friedel-Crafts reactions compared to traditional catalysts. This improvement in catalytic efficiency is attributed to the introduction of positively charged centers, which offers a new design strategy for organocatalysts without the need for additional hydrogen bond donor sites (Fan et al., 2018).
Structural and Computational Studies
Structural characterization and computational studies have played a crucial role in understanding the properties and potential applications of thiourea derivatives. For example, the synthesis and crystal structure determination of specific thiourea compounds have provided insights into their molecular and crystal structure, which is essential for the development of new materials and catalysts (Rybakov et al., 2001). Furthermore, quantum chemical calculations and vibrational spectroscopy studies have been employed to explore the electronic and vibrational properties of these compounds, contributing to a better understanding of their interaction mechanisms and stability (Saeed et al., 2010).
Propiedades
IUPAC Name |
1-phenyl-3-(3-pyrrolidin-1-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c18-14(16-13-7-2-1-3-8-13)15-9-6-12-17-10-4-5-11-17/h1-3,7-8H,4-6,9-12H2,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDAPSRTRCCSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4616296.png)
![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)
![2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)

![5-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4616317.png)


![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4616341.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4616348.png)
![1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE](/img/structure/B4616366.png)
![4-ETHYL-2-(4-FLUOROPHENYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE](/img/structure/B4616369.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(3-nitrophenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4616386.png)
![2-phenyl-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4616400.png)
